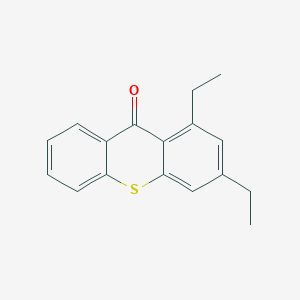

1,3-Diethyl-9H-thioxanthen-9-one

Description

Evolution of Thioxanthone Derivatives in Photoreactive Systems

Thioxanthone (TX) was identified as a valuable photoinitiator early in the development of photopolymerization. researchgate.net Initially, research focused on its ability to generate initiating radicals through photoreduction, often in the presence of aliphatic tertiary amines. researchgate.net Over the past five decades, the fundamental thioxanthone structure has been systematically modified to enhance its performance and broaden its applicability. rsc.orgrsc.org

The evolution of these derivatives has been largely aimed at two key objectives: shifting their light absorption to longer wavelengths, particularly into the visible light spectrum, and tuning their photochemical reactivity. acs.orgacs.orgrsc.org The advent of low-cost, energy-efficient light sources like blue LEDs has created a demand for photoinitiators that can absorb in this region. rsc.org Scientists have achieved this by introducing various substituents and extending the chromophore's π-conjugated system through the addition of heterocyclic groups. rsc.orgacs.org These modifications, including the introduction of electron-donating groups like amines or alkyl chains, not only alter the absorption properties but also influence the compound's triplet state energy, lifetime, and redox potentials, thereby fine-tuning its photoinitiating efficiency. acs.orgacs.orgpurdue.edu This has led to the development of highly efficient one-component and multi-component photoinitiating systems for a wide range of applications. researchgate.netmdpi.com

Significance of the 9H-Thioxanthen-9-one Core in Photoinitiation and Photosensitization

The efficacy of thioxanthone derivatives is rooted in the intrinsic properties of the central 9H-thioxanthen-9-one core. rsc.orgrsc.org This structure is characterized by a high triplet energy and a relatively long triplet lifetime, which are crucial for its function as a photosensitizer. rsc.orgrsc.org Upon absorption of light, the molecule is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a more stable, long-lived triplet state.

This excited triplet state is the primary reactive species and can initiate chemical reactions through several distinct mechanisms: rsc.org

Energy Transfer (EnT): The excited thioxanthone can transfer its triplet energy to another molecule, promoting it to an excited state that can then undergo reaction. rsc.org

Hydrogen Atom Transfer (HAT): The thioxanthone triplet can abstract a hydrogen atom from a suitable donor (like an amine co-initiator) to generate a reactive radical. rsc.org

Single Electron Transfer (SET): The excited thioxanthone can act as either an electron donor or acceptor, generating radical ions that initiate subsequent chemical transformations. rsc.org

This versatility makes the 9H-thioxanthen-9-one core a powerful and adaptable scaffold in photochemistry, enabling its use in free-radical polymerization, cationic polymerization, and various photoorganocatalytic reactions. rsc.orgacs.orgmdpi.com

Rationale for Focused Investigation of 1,3-Diethyl-9H-thioxanthen-9-one

The strategic placement of substituents on the thioxanthone ring is a well-established method for modulating its photochemical behavior. The investigation of specific isomers, such as this compound, is driven by the need to understand the precise effects of substituent positioning on the molecule's properties. While its isomer, 2,4-Diethyl-9H-thioxanthen-9-one (DETX), has been studied extensively, the 1,3-diethyl variant represents a distinct configuration. mdpi.com

The introduction of alkyl groups, such as the two ethyl groups in this compound, is known to influence several key parameters. These substituents can:

Enhance Solubility: Improve solubility in common organic solvents and monomer formulations, which is a critical factor for practical applications in coatings and inks.

Modify Electronic Properties: The electron-donating nature of alkyl groups can alter the energy levels of the molecule's frontier orbitals, leading to shifts in its absorption spectrum and changes in its redox potential. acs.org

Influence Steric Interactions: The position of the ethyl groups can affect intermolecular interactions and the accessibility of the carbonyl group and sulfur atom, potentially altering reaction pathways and efficiency.

A focused investigation into the 1,3-diethyl isomer allows for a direct comparison with other isomers like the 2,4-diethyl derivative, providing valuable structure-property relationship data. This knowledge is essential for the rational design of new photoinitiators with tailored properties for specific advanced photochemical applications. acs.org

Overview of Research Scope and Methodological Approaches

The comprehensive study of a novel thioxanthone derivative like this compound involves a multi-faceted research approach, combining synthesis, characterization, and performance evaluation.

Synthesis: The preparation of thioxanthone derivatives can be achieved through various established organic synthesis methodologies. An efficient method involves the reaction of appropriately substituted (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide (B99878). researchgate.net Other techniques used for building complex thioxanthone structures include Buchwald-Hartwig, Sonogashira, and Heck coupling reactions. acs.org

Physicochemical and Photochemical Characterization:

Structural Analysis: The synthesized compound's structure is confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry. acs.orgbldpharm.comambeed.com

Absorption Properties: UV-visible absorption spectroscopy is used to determine the compound's absorption maxima (λmax) and molar extinction coefficients (ε), which are critical for matching the photoinitiator with a light source. acs.orgmdpi.com

Electrochemical Properties: Cyclic voltammetry is employed to measure the oxidation and reduction potentials, providing insight into the feasibility of single electron transfer pathways. researchgate.netmdpi.com

Performance Evaluation:

Photopolymerization Kinetics: The efficiency of the new derivative as a photoinitiator is typically assessed by monitoring the polymerization of standard acrylate (B77674) or epoxy monomers in real-time using Fourier-transform infrared (FT-IR) spectroscopy. researchgate.netacs.org This allows for the determination of polymerization rates and final monomer conversion.

Mechanistic Studies: Techniques like laser flash photolysis can be used to study the properties of the excited triplet state, such as its lifetime and its reaction rate with co-initiators. rsc.org

This combination of methodologies enables a thorough evaluation of the compound's potential as a photocatalyst or photoinitiator for advanced applications, including 3D printing and the synthesis of novel polymeric materials. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1,3-diethylthioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16OS/c1-3-11-9-12(4-2)16-15(10-11)19-14-8-6-5-7-13(14)17(16)18/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJZBGQZEBRRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C(=C1)SC3=CC=CC=C3C2=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Derivatization of 1,3 Diethyl 9h Thioxanthen 9 One

Established Synthetic Routes for the 1,3-Diethyl-9H-thioxanthen-9-one Scaffold

The synthesis of the this compound (commonly known in literature as 2,4-diethyl-9H-thioxanthen-9-one or DETX) scaffold is predominantly achieved through an acid-catalyzed condensation and cyclization reaction. The most established industrial method involves the reaction of 1,3-diethylbenzene (B91504) with 2,2'-dithiosalicylic acid (DTSA) in the presence of a strong acid. chemicalbook.com

A typical synthesis procedure is outlined below:

Table 1: Synthesis of 2,4-Diethyl-9H-thioxanthen-9-one| Reactants | Catalyst/Medium | Temperature Profile | Duration | Yield | Purity |

|---|---|---|---|---|---|

| 1,3-Diethylbenzene, 2,2'-Dithiosalicylic acid | Concentrated Sulfuric Acid, Polyphosphoric acid | Cooled to <5°C during addition, then raised to room temperature, finally heated to 65°C | 1 hour at room temp., 5 hours at 65°C | 90.2% | 99.6% (HPLC) |

Data sourced from ChemicalBook. chemicalbook.com

Alternative synthetic strategies for the general thioxanthone core have also been developed, which could be adapted for this specific diethyl-substituted derivative. One such method involves the coupling of arynes with substituted benzoates. nih.gov Another approach synthesizes 9H-thioxanthen-9-ones from (2-fluorophenyl)(2-halophenyl)methanones and sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in DMF at 60°C. researchgate.net

Key Reaction Mechanisms and Intermediate Compounds

The synthesis of thioxanthones, such as the isopropyl analogue of DETX, from DTSA and an aromatic hydrocarbon like cumene (B47948) in sulfuric acid provides insight into the likely reaction mechanism. researchgate.net The process is an oxidative reaction that proceeds through thioarylether intermediates. researchgate.net

The proposed mechanism involves the following key steps:

Formation of an Acylium Ion: In the strong acid medium (e.g., fuming sulfuric acid), 2,2'-dithiosalicylic acid is protonated and subsequently loses water to form a reactive acylium ion intermediate.

Electrophilic Aromatic Substitution: The acylium ion attacks the electron-rich 1,3-diethylbenzene ring in an electrophilic aromatic substitution reaction. This forms a keto-thioarylether intermediate.

Intramolecular Cyclization: The thioether sulfur atom then attacks the aromatic ring in an intramolecular electrophilic substitution (a Friedel-Crafts type cyclization), leading to the closure of the central heterocyclic ring.

Oxidation: An oxidation step is required to form the final thioxanthone structure. When fuming sulfuric acid containing sulfur trioxide is used, it acts as both the condensing agent and the oxidant, accelerating the formation of the thioarylether intermediates and driving the reaction to completion. researchgate.net

Optimization Strategies for Synthesis and Isolation

Process optimization is critical for achieving high yield and purity. Studies on related thioxanthone syntheses have shown that the yield is highly sensitive to the strength of the sulfuric acid used as the reaction medium. researchgate.net

Key optimization parameters include:

Acid Strength: The use of a higher strength of sulfuric acid, such as fuming sulfuric acid, leads to a higher product yield. researchgate.net This is because it accelerates the formation of the necessary intermediates and minimizes competitive sulfonation reactions that consume starting materials and introduce water into the system, which retards the desired reaction. researchgate.net The acid strength can also influence the ratio of isomeric products formed. researchgate.net

Reactant Stoichiometry: The ratio of the reactants (1,3-diethylbenzene and DTSA) and the amount of acid are crucial. Optimized conditions for a similar synthesis involved using five parts by weight of DTSA and ten parts by weight of cumene. researchgate.net

Temperature Control: Precise temperature control during the initial exothermic reaction is essential. The reaction is typically started at a low temperature (below 5°C) and then gradually warmed to room temperature before being heated to drive the cyclization. chemicalbook.com

Isolation and Purification: The isolation process involves quenching the reaction, separating the organic phase, washing with alkali and water to remove acidic impurities, and then concentrating the solution. chemicalbook.com Final purification is often achieved by crystallization from a suitable solvent like ethanol (B145695) at low temperatures, followed by filtration and vacuum drying to obtain a high-purity crystalline product. chemicalbook.com

Chemical Modifications and Functionalization Approaches

The this compound scaffold is a versatile platform for further chemical modification. These functionalizations are aimed at tuning the molecule's electronic, photophysical, and chemical properties for various applications.

Introduction of Ancillary Substituents on the Thioxanthone Core

A variety of substituents can be introduced onto the thioxanthone core through several chemical strategies.

Table 2: Examples of Functionalization Reactions on the Thioxanthone Core

| Starting Material | Reagent(s) | Reaction Type | Position(s) Functionalized | Resulting Functional Group |

|---|---|---|---|---|

| 2,4-diethyl-9H-thioxanthen-9-one | N-Bromosuccinimide (NBS), AIBN | Radical Bromination | 7 | Bromo (-Br) |

| 7-bromo-2,4-diethyl-thioxanthen-9-one | Amino moiety | Nucleophilic Substitution | 7 | Amino (-NR₂) |

| 2,4-diethyl-9H-thioxanthen-9-one | Hydrogen peroxide, Acetic acid | Oxidation | 10 (Sulfur atom) | Sulfone (-SO₂-) |

| 2,4-diethyl-9H-thioxanthen-9-one | N-Bromosuccinimide (NBS) | Radical Bromination | Ethyl side chains | Bromoethyl (-CH(Br)CH₃) |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | Amines, Copper catalyst | C-N Cross-Coupling | 1 | Amino (-NHR) |

| 2-bromo-9H-thioxanthen-9-one | Didodecylamine, Pd(OAc)₂, RuPhos | Buchwald-Hartwig Amination | 2 | Amino (-N(C₁₂H₂₅)₂) |

Data sourced from multiple studies. acs.orgnih.govchemicalbook.com

One common strategy involves the bromination of the thioxanthone ring, for instance at the 7-position, to create an intermediate like 7-bromo-2,4-diethyl-thioxanthen-9-one. acs.org This bromo-derivative can then undergo further substitution reactions, such as the introduction of an amino group. acs.org Additionally, the sulfur atom in the central ring can be oxidized to a sulfone using an oxidizing agent like hydrogen peroxide, yielding the corresponding 2,4-diethyl-10,10-dioxo-10H-10λ⁶-thioxanthen-9-one. chemicalbook.com The ethyl groups themselves can also be functionalized, for example, through bromination. chemicalbook.com Other well-established methods for introducing substituents onto the thioxanthone scaffold include copper-catalyzed C-N cross-coupling reactions on chloro-thioxanthones and palladium-catalyzed Buchwald-Hartwig amination on bromo-thioxanthones. nih.gov

Synthesis of Hybrid and Conjugated Systems Incorporating this compound

The thioxanthone moiety can be integrated into larger molecular architectures to form hybrid and conjugated systems with unique properties. These syntheses often employ modern cross-coupling reactions.

Donor-Acceptor Systems: Hybrid molecules with donor-acceptor character have been synthesized by coupling bromo-thioxanthone derivatives with electron-donating units. nih.gov For example, 2-bromo-9H-thioxanthen-9-one can be coupled with moieties like phenoxazine, carbazole (B46965), or phenothiazine (B1677639) using Buchwald-Hartwig coupling reactions to create bipolar compounds. nih.gov

π-Conjugated Systems: The π-system of the thioxanthone core can be extended using palladium-catalyzed cross-coupling reactions. Heck reactions with vinyl derivatives (like N,N-didodecyl-4-vinylaniline) or Sonogashira reactions with terminal alkynes have been used to link aryl groups to the thioxanthone scaffold, creating π-expanded structures. acs.org

Metal-Organic Complexes: Thioxanthone-based ligands have been used to assemble complex metal-organic structures. A pincer-type ligand featuring a thioxanthone backbone has been shown to coordinate with copper(I) to form dimeric structures with di- or polynuclear copper cores. nih.govacs.org These reactions demonstrate the ability of the thioxanthone unit to act as a rigid scaffold for constructing sophisticated, functional inorganic-organic hybrid systems. nih.govacs.org

Advanced Spectroscopic and Photophysical Characterization of 1,3 Diethyl 9h Thioxanthen 9 One

Excited State Photophysical Dynamics

Time-Resolved Spectroscopic Probes of Excited State Lifetimes

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy is a powerful technique used to investigate ultrafast dynamic processes in molecules, providing insights into the properties of short-lived excited states on a femtosecond (10⁻¹⁵ s) timescale. psu.eduresearchgate.netresearchgate.net This method has been employed to study the photophysical and photochemical properties of various 9H-thioxanthen-9-one derivatives. acs.orgnih.gov Studies on related systems reveal that this technique can track the evolution of excited singlet states and their decay through various channels, such as intersystem crossing. researchgate.net For instance, investigations into covalently linked 9H-thioxanthen-9-one derivatives have utilized femtosecond time-resolved laser spectroscopy to compare their photophysical characteristics. acs.orgnih.gov While specific data for 1,3-Diethyl-9H-thioxanthen-9-one is not detailed in the provided context, the technique is fundamental to understanding the initial photophysical events in the broader thioxanthone class.

Nanosecond Transient Absorption Spectroscopy

Nanosecond transient absorption spectroscopy, or nanosecond laser flash photolysis, is used to study the properties of longer-lived transient species, such as triplet states and radicals, on the nanosecond (10⁻⁹ s) to microsecond (10⁻⁶ s) timescale. stfc.ac.uk Upon laser excitation, the transient absorption spectrum for the parent compound, 9H-thioxanthen-9-one (TXO), reveals the formation of its triplet state (³TX).

Studies on 1-substituted derivatives of thioxanthone in a 2-propanol-water mixture show broad absorption maxima between 300-400 nm. kpi.ua This absorption is associated with the formation of a semiquinone radical, which is produced when the lowest excited triplet state of the thioxanthone chromophore abstracts a hydrogen atom from the solvent. kpi.ua A weaker, broad absorption is also noted above 400 nm, which is attributed to the radical anion species formed via electron abstraction from the solvent. kpi.ua The presence of oxygen has a strong quenching effect on the formation of these transient species, indicating that the lowest excited triplet state is the primary active state in this process. kpi.ua

| Compound | Substituent (R) | Absorption Maxima (nm) - Deoxygenated | Absorption Maxima (nm) - Oxygenated |

|---|---|---|---|

| I | H | 310, 380, 650 | 310, 380 |

| II | CH₃ | 310, 380, 650 | 310, 380 |

| III | CH₂CH₃ | 310, 380 | 310, 380 |

| IV | F | 310, 380, 650 | 310, 380 |

| V | Cl | 310, 380, 650 | 310, 380 |

Intersystem Crossing (ISC) Processes and Efficiencies

Intersystem crossing (ISC) is a radiationless transition between two electronic states that have different spin multiplicities, most commonly from an excited singlet state (S₁) to an excited triplet state (T₁). wikipedia.org This process is fundamental to the photochemistry of many molecules, including thioxanthones. The probability of ISC is enhanced when the vibrational levels of the two states overlap and is particularly common in molecules containing heavy atoms due to increased spin-orbit coupling. wikipedia.org

For thioxanthen-9-one (B50317), upon absorption of light, it is excited to a singlet state and subsequently undergoes efficient intersystem crossing to a long-lived triplet excited state. d-nb.info This high efficiency is a key feature of its photophysical properties. The rates of intersystem crossing (k_ISC) for thioxanthone derivatives can be calculated from transient absorption spectroscopy data. scholaris.ca The yield and lifetime of these triplet excited states are crucial parameters for evaluating the characteristics of phosphorescent organic molecules. researchgate.net

| Compound | ISC Lifetime (τ_ISC) | Rate of Intersystem Crossing (k_ISC) |

|---|---|---|

| TXO1-TPA | 18 ps | 5.6 x 10¹⁰ s⁻¹ |

| SeXO1-TPA | 1.6 ps | 6.3 x 10¹¹ s⁻¹ |

Mechanisms of Photoinduced Energy Transfer (PET) and Electron Transfer (PET)

Upon photoexcitation, this compound can engage in two primary types of photoinduced transfer processes: energy transfer and electron transfer.

Photoinduced Energy Transfer (PeT) involves the transfer of the excitation energy from the photosensitizer (the thioxanthone) to another molecule, without the net transfer of an electron. 9H-thioxanthen-9-one is known to act as a triplet sensitizer, where upon excitation to its triplet state, it can transfer this triplet energy to a suitable acceptor molecule. nih.gov Studies on covalently linked 9H-thioxanthen-9-one derivatives have proposed a dual mechanism of triplet-triplet energy transfer, suggesting that both the lowest triplet (T₁) state and potentially higher triplet states can be involved. acs.orgnih.gov

Photoinduced Electron Transfer (PET) is a process where an excited photosensitizer transfers an electron to an acceptor molecule or accepts an electron from a donor molecule. acs.org This process is thermodynamically favorable when the change in Gibbs free energy for the reaction is negative. mdpi.comsemanticscholar.org The excited state of the thioxanthone is quenched by the electron transfer, resulting in the formation of a radical ion pair. acs.org For example, a single-electron transfer (SET) event has been described between an excited thioxanthone and a carboxylate, leading to the generation of an alkyl radical. d-nb.info Similarly, a PET mechanism is proposed for the reaction between excited thioxanthone derivatives and iodonium (B1229267) salts. mdpi.comsemanticscholar.org The efficiency of this process can be quantified by the electron transfer quantum yield (Φ_ET). mdpi.com

Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| TXO / Thioxanthen-9-one | 9H-thioxanthen-9-one |

| DETX | 2,4-diethyl-9H-thioxanthen-9-one |

| TXO1-TPA | 2-(4-(diphenylamino)phenyl)-9H-thioxanthen-9-one 10-oxide |

| SeXO1-TPA | 2-(4-(diphenylamino)phenyl)-9H-selenoxanthen-9-one 10-oxide |

| Quinine sulphate | Quinine sulphate |

| Benzophenone | Benzophenone |

| N,N-dimethylaniline | N,N-dimethylaniline |

| 2-propanol | Propan-2-ol |

Photochemical Reactivity and Mechanisms of Radical and Cationic Generation

Photoinduced Radical Generation Pathways

Upon absorption of light, 1,3-Diethyl-9H-thioxanthen-9-one is promoted to an excited singlet state, which then typically undergoes efficient intersystem crossing to a more stable triplet state. ufba.br This triplet state is the primary photoactive species responsible for initiating subsequent chemical reactions. The generation of radicals from this excited triplet state can proceed through two main pathways: Type I and Type II photoinitiation.

Type I Photoinitiation Mechanisms (e.g., α-cleavage)

The Type I mechanism involves the unimolecular fragmentation of the photoinitiator molecule itself. In the case of some ketones, this can occur via α-cleavage, where the bond between the carbonyl group and an adjacent carbon atom breaks, leading to the formation of two radical fragments. pressbooks.pub While α-cleavage is a common pathway for certain photoinitiators, thioxanthones like this compound primarily function through Type II mechanisms. mdpi.comcreatechemical.com

Type II Photoinitiation Mechanisms (e.g., hydrogen abstraction, electron transfer)

Type II photoinitiation is a bimolecular process that requires the interaction of the excited photoinitiator with a co-initiator or another molecule. sigmaaldrich.com This is the dominant pathway for this compound and its derivatives. mdpi.comcreatechemical.com

Hydrogen Abstraction: The excited triplet state of the thioxanthone can abstract a hydrogen atom from a suitable donor molecule, such as an alcohol or an alkane. ufba.br This process results in the formation of a ketyl radical derived from the thioxanthone and another radical derived from the hydrogen donor. The reactivity of the excited triplet state in hydrogen abstraction is influenced by its electronic character, with n,π* triplets being generally more reactive than π,π* triplets. ufba.br

Electron Transfer: In the presence of electron-donating molecules like amines or thiols, an electron transfer can occur from the donor to the excited thioxanthone. mdpi.com This results in the formation of a radical anion of the thioxanthone and a radical cation of the donor molecule. Subsequent proton transfer can then lead to the formation of a neutral ketyl radical and an aminoalkyl or thiyl radical.

Role as a Photosensitizer and Co-initiator in Multi-component Systems

This compound and its derivatives are highly effective as photosensitizers in multi-component systems, where they absorb light and transfer the energy to another molecule (the initiator) which then generates the reactive species. mdpi.com They can also act as co-initiators, participating directly in the generation of radicals. sigmaaldrich.com

Synergistic Interactions with Electron Donors (e.g., Amines, Thiols)

The efficiency of thioxanthone-based photoinitiating systems is significantly enhanced by the presence of electron donors like tertiary amines and thiols. mdpi.com

Amines: When paired with amines, the excited thioxanthone can form an exciplex (an excited state complex) or a charge-transfer complex. This is followed by electron transfer from the amine to the thioxanthone, a process that is often thermodynamically favorable. mdpi.com This interaction leads to the generation of reactive radicals that can initiate polymerization. mdpi.com The effectiveness of this process is evident in the photopolymerization of acrylates, where systems containing 2,4-diethyl-thioxanthen-9-one derivatives and amines like ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) or N-phenylglycine (NPG) show high photoinitiating efficiency. mdpi.com

Thiols: Thiols can also act as hydrogen donors in reactions with excited thioxanthones. However, the presence of amine groups in some systems can lead to retardation of the thiol-ene reaction due to deprotonation of the thiols. researchgate.net Therefore, thioxanthones without amine functionalities, such as 2,4-diethyl-9H-thioxanthen-9-one, are considered suitable photoinitiators for certain thiol-ene systems. researchgate.net

Efficiency of Reactive Species Production

The efficiency of producing reactive species is a critical factor in the performance of a photoinitiating system. For thioxanthone derivatives, this efficiency is influenced by their light absorption properties and their interaction with co-initiators. mdpi.com

Derivatives of 2,4-diethyl-thioxanthen-9-one exhibit strong absorption in the UV-Vis range, which allows for efficient light harvesting. mdpi.com When used as photosensitizers for onium salts like iodonium (B1229267) and sulfonium (B1226848) salts, they operate via an electron transfer mechanism. The excited photosensitizer donates an electron to the onium salt, which then decomposes to generate cations that can initiate cationic polymerization. mdpi.com The feasibility of this electron transfer is governed by the redox potentials of the involved species. mdpi.com Studies have shown that 2,4-diethyl-thioxanthen-9-one derivatives are effective photosensitizers for both iodonium and sulfonium salts, leading to high conversion rates in the polymerization of monomers like epoxides and acrylates. mdpi.com

Photodegradation Processes and Photostability Analysis

The photostability of a photoinitiator is its ability to resist degradation upon exposure to light. While photoinitiators are designed to be photoreactive, excessive photodegradation can lead to the formation of byproducts that may be undesirable.

In the absence of a suitable co-initiator or hydrogen donor, the steady-state photolysis of thioxanthen-9-one-10,10-dioxide in a non-reactive solvent like dichloromethane (B109758) does not lead to any significant product formation, indicating a degree of photostability under these conditions. ufba.br However, in the presence of hydrogen donors, photoreduction occurs, leading to the formation of pinacols. ufba.br

The analysis of photodegradation products is crucial for understanding the long-term performance and potential environmental impact of these compounds. Techniques like LC-MS and NMR spectroscopy are used to identify the products formed during photolysis. researchgate.net For some thioxanthone-based systems, photolysis can be a complex process leading to multiple degradation products. researchgate.net

Characterization of Photolytic By-products

While specific studies detailing the photolytic by-products of this compound are not prevalent, analysis of related thioxanthone compounds provides insight into potential degradation pathways. The photolysis of thioxanthen-9-ones in the presence of hydrogen donors can lead to the formation of pinacols, which are dimers of the ketyl radicals.

In the presence of oxygen, photo-oxidative degradation can occur. For instance, studies on other thioxanthone derivatives have identified the formation of sulfoxides and further oxidized sulfones as photoproducts. scielo.br It is also conceivable that reactions involving the ethyl substituents could occur, leading to a variety of other by-products, though specific characterization would require dedicated experimental investigation.

A study on the photooxidative degradation of a related compound, 2-hydroxy-3-(3,4-dimethyl-9-oxo-9H-thioxanthen-2-yloxy)-N,N,N-trimethyl-1-propanium chloride (QTX), in aqueous solution identified several photoproducts. scielo.br These included species resulting from the formation of a sulfoxide (B87167) and a sulfone with a hydroxylated methyl group, as well as a product suggesting the abstraction of a hydrogen atom and elimination of an amino group. scielo.br This indicates that the thioxanthone core is susceptible to oxidation at the sulfur atom and that substituent groups can also be involved in the degradation process.

Table 1: Potential Photolytic By-products of Thioxanthen-9-one (B50317) Derivatives

| By-product Type | Potential Formation Mechanism |

| Pinacols | Dimerization of ketyl radicals in the absence of oxygen. |

| Sulfoxides | Photo-oxidation of the sulfur atom. scielo.br |

| Sulfones | Further photo-oxidation of the sulfoxide. scielo.br |

| Substituted Benzophenones | Cleavage of the thioxanthene (B1196266) ring structure. |

This table is based on the general reactivity of the thioxanthen-9-one scaffold and its derivatives; specific by-products for this compound require experimental verification.

Factors Influencing Photostability in Diverse Chemical Environments

The photostability of this compound, like other thioxanthones, is significantly influenced by its chemical environment. Key factors include the nature of the solvent, the presence of oxygen, and the availability of hydrogen or electron donors.

Solvent Effects: The polarity of the solvent can affect the nature of the lowest excited triplet state. In non-polar solvents, the triplet state may have more n,π* character, which is generally more reactive in hydrogen abstraction reactions. In polar solvents, the π,π* triplet state can be stabilized, potentially altering the photochemical pathway. researchgate.net Studies on thioxanthen-9-one have shown that the triplet state absorption and lifetime are solvent-dependent. researchgate.netnih.gov For example, the self-quenching rate constant of the triplet state of unsubstituted thioxanthen-9-one decreases in the order of acetonitrile, acetonitrile/methanol, and acetonitrile/water mixtures, which may be due to the formation of an exciplex through hydrogen bonding. researchgate.net

Presence of Quenchers: Molecular oxygen is an efficient quencher of triplet states, which can lead to the formation of singlet oxygen, a highly reactive species that can degrade the thioxanthone or other molecules in the system. The presence of other quenching species, such as monomers or additives, can also reduce the lifetime of the excited state and thus its photostability.

Hydrogen and Electron Donors: The presence of co-initiators, such as amines, significantly impacts the photostability of thioxanthones. While these compounds are essential for efficient radical generation in many applications, they also provide a direct pathway for the consumption of the thioxanthone. The efficiency of this interaction depends on the specific structure of the amine and the thioxanthone derivative.

Table 2: Influence of Chemical Environment on Photostability

| Factor | Influence on Photostability |

| Solvent Polarity | Can alter the nature and reactivity of the excited triplet state, affecting degradation pathways. researchgate.net |

| Oxygen | Acts as a triplet state quencher, potentially leading to photo-oxidative degradation. |

| Hydrogen/Electron Donors | Can increase the rate of photochemical reaction, leading to faster consumption of the thioxanthone. |

| Light Intensity and Wavelength | Higher intensity and irradiation at the absorption maximum will accelerate photodegradation. |

This table outlines general principles of photostability for thioxanthen-9-ones.

Applications in Advanced Polymer Science and Material Engineering

Deployment in Additive Manufacturing and 3D Printing Technologies

The properties of 1,3-diethyl-9H-thioxanthen-9-one as an efficient photoinitiator make it a key component in resin formulations for additive manufacturing, also known as 3D printing. google.commdpi.com It is particularly valuable in vat photopolymerization techniques where a liquid resin is selectively cured layer-by-layer by a light source. mdpi.comjustia.com The development of photoinitiating systems that are sensitive to visible light, such as those using DETX, is crucial for newer 3D printing machines that utilize LED light sources with wavelengths like 405 nm. mdpi.com

This compound is incorporated into resins designed for stereolithography (SLA) and Digital Light Processing (DLP), two major vat photopolymerization 3D printing technologies. google.commdpi.comjustia.com In these processes, the initiator's role is to ensure rapid and precise curing of the resin where the light is projected, forming a solid layer of the desired object. justia.com The efficiency of the photoinitiator directly impacts the printing speed and the resolution of the final printed object. mdpi.comnih.gov

DETX and its derivatives are often used in hybrid curable compositions that may contain a mix of acrylates, epoxies, and other monomers to achieve specific material properties. google.comepo.org Research focuses on developing versatile photoinitiating systems that can enable different types of polymerization (free-radical, cationic, thiol-ene) within a single resin, which is beneficial for creating complex materials with innovative properties via SLA or DLP. nih.govsemanticscholar.orguj.edu.pl

The compound is a key ingredient in the formulation of photo-curable resins for 3D printing. google.commdpi.comacs.org These resins are typically based on reactive components like monomers and the photoinitiator, which polymerize upon light irradiation. google.com DETX is often included in amounts ranging from 0.01 wt% to 10 wt% of the resin composition. google.com

Its utility extends to specialized resins, such as those designed for high-temperature applications or those requiring specific mechanical properties. google.com For example, a patent describes a resin composition for 3D printing high-temperature-resistant materials that includes a light-curable component (like acrylates or vinyl esters) and a photoinitiator, with 2,4-diethyl-9H-thioxanthen-9-one listed as a preferred example. google.com Furthermore, research into new organic photocatalysts based on the thioxanthone structure, including DETX derivatives, aims to create highly efficient resins for 3D printing under visible light. mdpi.comacs.org

Functional Roles in Coatings, Adhesives, and Inkscreatechemical.combenchchem.com

This compound, also known as 2,4-Diethyl-9H-thioxanthen-9-one (DETX), is a highly effective Type II photoinitiator. createchemical.comsigmaaldrich.com This means it requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization upon exposure to UV light. createchemical.com Its strong absorption in the near-UV region makes it particularly suitable for initiating polymerization reactions. This property is leveraged in a variety of applications, including colorless or pigmented coatings, printing inks, wood finishes, and adhesives. createchemical.com

Impact on Curing Speed and Penetration Depth in Polymer Matricesbenchchem.com

As a photoinitiator, this compound plays a crucial role in the curing process of polymer matrices. It is particularly effective for light-curing materials composed of unsaturated polyesters and acrylic monomers. createchemical.com The efficiency of DETX allows for its use in both clear and pigmented coatings. However, as a Type II photoinitiator, it generally has a slower curing speed compared to Type I photoinitiators. sigmaaldrich.com The presence of a co-initiator is essential for achieving the desired level of cure. sigmaaldrich.com

Enhancement of Adhesion Properties in Light-Cured Systems

In light-cured systems, this compound can contribute to improved film properties, including enhanced adhesion. sigmaaldrich.com While often used in combination with other initiators, its role in promoting polymerization helps create a more robust and well-bonded polymer network. This is particularly valuable in dental applications where strong adhesion is critical. researchgate.net

Application in UV/Vis-Curable Printing Inkscreatechemical.com

The compound is widely used in the formulation of UV-curable printing inks. createchemical.commade-in-china.com Its good solubility in organic solvents is a significant advantage in these applications. createchemical.com When used in inkjet printing, DETX, in combination with a co-initiator like Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), serves as a suitable photoinitiator system for printing in an air atmosphere. nih.gov This allows for the rapid, on-demand curing of the ink as it is deposited.

Multi-Photon Absorption and Two-Photon Polymerizationbenchchem.com

This compound exhibits a large two-photon absorption (TPA) cross-section, making it a valuable component in two-photon polymerization (TPP). researchgate.netresearchgate.netx-mol.com TPP is an advanced 3D microfabrication technique that allows for the creation of complex structures with sub-micrometer resolution. researchgate.netinstras.com

Investigation of Two-Photon Absorption Cross-Sectionsbenchchem.com

Research has shown that derivatives of thioxanthone, including DETX, possess significantly higher TPA cross-sections compared to the unsubstituted 9H-thioxanthen-9-one. acs.org For instance, certain donor-acceptor type thioxanthones have exhibited TPA cross-section values up to 128 GM at 800 nm. acs.org The large TPA cross-section of DETX enhances the efficiency of the polymerization process in TPP. researchgate.netresearchgate.netx-mol.com

Fabrication of Micro- and Nanostructures via Multi-Photon Lithographybenchchem.com

The use of this compound as a photoinitiator has been instrumental in the successful fabrication of micro- and nanostructures through multi-photon lithography. researchgate.netresearchgate.netx-mol.com It has been effectively used with various photoresists, such as SU-8 and AR-N 4340, to achieve sub-micrometer line or dot resolution. researchgate.netresearchgate.net This capability has been demonstrated using both femtosecond and more economical sub-nanosecond laser systems, paving the way for more cost-effective and large-area microfabrication. researchgate.netx-mol.comresearchgate.net

Table of Investigated Parameters in Two-Photon Polymerization

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Laser Power | The intensity of the laser used for polymerization. | The large TPA cross-section of DETX allows for effective polymerization at various laser powers. researchgate.net |

| Writing Speed | The speed at which the laser scans the photoresist. | Influences the resolution and aspect ratio of the fabricated structures. researchgate.net |

| Photoresist Material | The light-sensitive material that polymerizes upon exposure. | DETX has been successfully used with photoresists like SU-8 and AR-N 4340. researchgate.netresearchgate.net |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DETX |

| 9H-thioxanthen-9-one | TX |

| Ethyl 4-(dimethylamino)benzoate | EDB |

| SU-8 | - |

Computational and Theoretical Investigations of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of specific computational and theoretical research focused solely on the chemical compound This compound . The majority of available studies, particularly those involving in-depth computational analysis, concentrate on its well-known isomer, 2,4-Diethyl-9H-thioxanthen-9-one (DETX) , a widely used photoinitiator. acs.orgacs.orgsigmaaldrich.com

While general principles of computational chemistry are applicable to all molecules, the specific quantitative results for parameters like ground state geometries, excited state energies, and photophysical properties are unique to a compound's precise isomeric structure. Research into thioxanthenone derivatives often utilizes Density Functional Theory (DFT) for optimizing ground-state geometries and Time-Dependent Density Functional Theory (TD-DFT) to predict absorption spectra and understand electronic transitions. researchgate.netpurdue.eduresearchgate.net However, the application of these methods specifically to the 1,3-diethyl isomer is not documented in the available literature.

For instance, detailed computational work, including DFT and TD-DFT calculations, has been performed on derivatives of 2,4-diethyl-9H-thioxanthen-9-one to understand their absorption properties and performance as photoinitiators. mdpi.comresearchgate.net Studies have also explored the electrochemical reduction of 2,4-diethyl-9H-thioxanthen-9-one using DFT calculations to characterize the resulting radical anions. researchgate.net Unfortunately, equivalent detailed analyses for the 1,3-diethyl isomer are not present in the surveyed materials.

Due to the lack of specific data for this compound in the scientific literature, it is not possible to provide a detailed report on its computational and theoretical investigations as per the requested outline. The distinct substitution pattern of the 1,3-isomer compared to the 2,4-isomer would lead to different electronic and steric properties, making it scientifically inaccurate to extrapolate data from the latter to the former.

Computational and Theoretical Investigations of 1,3 Diethyl 9h Thioxanthen 9 One

Mechanistic Modeling of Photochemical Reactions of 1,3-Diethyl-9H-thioxanthen-9-one

The photochemical reactions of thioxanthone derivatives, including this compound, are of significant interest due to their applications in photopolymerization and as photocatalysts. mdpi.comacs.org Computational and theoretical investigations provide crucial insights into the underlying mechanisms of these reactions, particularly in understanding the generation of reactive species upon photoexcitation. These studies often employ quantum chemical calculations to model the behavior of the molecule in its excited states.

Potential Energy Surface (PES) Analysis for Radical Generation

The generation of radicals from this compound upon irradiation is a key process in its function as a photoinitiator. While specific Potential Energy Surface (PES) analyses for the 1,3-diethyl isomer are not extensively documented in the literature, studies on related thioxanthone derivatives provide a strong basis for understanding this process. The photochemical activity of thioxanthones is rooted in the nature of their lowest triplet excited state (T1), which can be of either n,π* or π,π* character. ufba.br The reactivity is significantly higher when the lowest triplet state is of n,π* character, as this state is more prone to hydrogen abstraction. ufba.br

Density Functional Theory (DFT) calculations are a powerful tool to investigate the mechanisms of radical generation. nih.gov For thioxanthone derivatives, upon absorption of light, the molecule is promoted to an excited singlet state (S1) and can then undergo intersystem crossing (ISC) to a triplet state (T1). The PES of the T1 state is critical for determining the subsequent reaction pathways.

In the context of radical generation for photopolymerization, thioxanthones can act as Type II photoinitiators, where they abstract a hydrogen atom from a co-initiator (e.g., an amine) to form a ketyl radical and an aminoalkyl radical. mdpi.com The efficiency of this process is governed by the thermodynamics of the hydrogen abstraction step on the T1 PES.

Computational models can predict the activation barriers and reaction energies for these hydrogen abstraction reactions. For instance, in related systems, the interaction of the triplet excited state of thioxanthone with a hydrogen donor leads to the formation of a radical pair. acs.org The characteristics of this radical pair, such as its lifetime and the dynamics of its evolution, can be studied using techniques like laser flash photolysis and are influenced by the surrounding environment. acs.org

Table 1: Calculated Excited State Properties of Thioxanthone Derivatives

| Derivative | S1 Energy (eV) | T1 Energy (eV) | T2 Energy (eV) | Character of T1 |

| Thioxanthone | 2.95 | 2.86 | 3.12 | n,π |

| 2-Chlorothioxanthone | 2.92 | 2.83 | 3.09 | n,π |

| 2-Methoxythioxanthone | 2.88 | 2.79 | 3.05 | π,π* |

Note: Data is for representative thioxanthone derivatives and is used to infer the general behavior of this compound. The exact values for the 1,3-diethyl isomer may vary. The character of the lowest triplet state is crucial for its reactivity. ufba.brresearchgate.net

Simulation of Photoinduced Electron and Energy Transfer Processes

Photoinduced electron transfer (PET) and energy transfer are fundamental processes that govern the photochemical behavior of this compound, particularly in its role as a photosensitizer. mdpi.comugm.ac.id Computational simulations, often based on DFT and time-dependent DFT (TD-DFT), are instrumental in elucidating the mechanisms and efficiencies of these processes.

Photoinduced Electron Transfer (PET):

In many applications, thioxanthone derivatives act as photosensitizers where, upon excitation, they transfer an electron to an acceptor molecule or accept an electron from a donor molecule. The feasibility of PET can be predicted using the Rehm-Weller equation, which relates the free energy change (ΔGet) of the electron transfer to the oxidation and reduction potentials of the donor and acceptor and the excited state energy of the sensitizer. acs.orgacs.org

ΔGet = Eox(Donor) - Ered(Acceptor) - E* + C

Where:

Eox(Donor) is the oxidation potential of the electron donor.

Ered(Acceptor) is the reduction potential of the electron acceptor.

E* is the energy of the excited state of the photosensitizer.

C is a Coulombic term, often negligible in polar solvents.

A negative ΔGet value indicates that the electron transfer process is thermodynamically favorable. mdpi.com Computational methods can be used to calculate the oxidation and reduction potentials, as well as the excited state energies, of this compound and its reaction partners. Studies on 2,4-diethyl-thioxanthen-9-one derivatives have shown that they are efficient in photooxidation processes, transferring an electron from their excited state to an onium salt, for example. mdpi.com The interaction of triplet thioxanthone with various amines, phenols, and alcohols has been investigated, revealing that electron transfer is a key quenching mechanism. pku.edu.cn

Table 2: Electrochemical and Photophysical Data for a Representative Diethyl-thioxanthen-9-one Derivative

| Property | Value |

| Oxidation Potential (Eox vs. Ag/AgCl) | +1.5 V |

| Singlet State Energy (ES1) | 2.85 eV |

| Triplet State Energy (ET1) | 2.75 eV |

Note: This data is for a representative 2,4-diethyl-thioxanthen-9-one derivative and provides an estimate for the properties of the 1,3-isomer. The position of the ethyl groups can influence these values. mdpi.comacs.org

Photoinduced Energy Transfer:

In addition to electron transfer, excited thioxanthone molecules can undergo energy transfer to a suitable acceptor molecule. This process is particularly efficient if the triplet energy of the thioxanthone is higher than that of the acceptor. The triplet energy of thioxanthen-9-one-10,10-dioxide, a related compound, has been determined to be 66.3 kcal mol⁻¹ (approximately 2.88 eV), which allows it to sensitize molecules with lower triplet energies. ufba.br It is expected that this compound would have a similar triplet energy, enabling it to participate in energy transfer reactions. The mechanism of triplet-triplet energy transfer can be complex and may involve different excited states depending on the molecular structure and the linker between the donor and acceptor in bichromophoric systems.

The simulation of these processes involves calculating the electronic coupling between the donor and acceptor molecules and the Franck-Condon factors, which together determine the rate of energy or electron transfer according to Marcus theory or related theoretical frameworks. These computational approaches provide a molecular-level understanding of the factors that control the efficiency of the photochemical reactions of this compound.

Structure Property Relationships and Molecular Design Principles

Influence of Diethyl Substitution on Electronic and Photophysical Properties

The introduction of diethyl groups at the 1 and 3 positions of the thioxanthone core significantly influences the molecule's electronic and photophysical properties. These alkyl substituents, being electron-donating, can affect the energy levels of the molecule's frontier orbitals. This, in turn, alters the absorption and emission characteristics of the compound.

While specific data for 1,3-diethyl-9H-thioxanthen-9-one is not extensively detailed in the provided research, the effects of alkyl substitution on the thioxanthone core are well-documented. For instance, studies on 2,4-diethyl-thioxanthen-9-one demonstrate that the presence of diethyl groups leads to high molar extinction coefficients in the 350–450 nm spectral range, making these derivatives suitable for photopolymerization processes initiated by visible light LEDs. mdpi.com The substitution pattern is a key determinant of the photophysical properties. For example, 1-methyl substitution can lead to deactivation of the lowest singlet and triplet excited states through intramolecular hydrogen bonding, which in turn lowers the fluorescence quantum yields. iaea.org

The electronic properties of thioxanthone derivatives are also sensitive to the polarity of the solvent. nih.gov The triplet lifetime of thioxanthone derivatives can increase with increasing solvent polarity. kpi.ua This is because in polar solvents, the ππ* triplet state is stabilized while the nπ* triplet state is destabilized, leading to a reduction in the rate of intersystem crossing to the ground state. kpi.ua

Impact of Thioxanthone Core Modifications on Photochemical Efficiency

Modifications to the thioxanthone core are a primary strategy for enhancing photochemical efficiency. These modifications can involve the introduction of various functional groups or the extension of the π-conjugated system. The goal is often to improve light absorption in the visible region, enhance intersystem crossing to the triplet state, and facilitate the generation of initiating radicals.

Thioxanthone derivatives are typically Type II photoinitiators, meaning they require a co-initiator, usually a tertiary amine, to generate radicals. rsc.org The process involves the excited triplet state of the thioxanthone abstracting a hydrogen atom or an electron from the amine. kpi.ua The efficiency of this process is highly dependent on the structure of the thioxanthone derivative.

Introducing electron-donating groups, such as amino groups, can significantly enhance the performance of thioxanthone-based photoinitiators. acs.orgrsc.org These groups can cause a bathochromic (red) shift in the absorption spectrum, allowing for initiation with longer wavelength light. acs.orgacs.org For example, attaching a carbazole (B46965) moiety to the thioxanthone core has been shown to improve both absorption properties and reactivity. researchgate.net

Conversely, the introduction of electron-withdrawing groups can also modulate the photochemical properties. For instance, 2-substituted thioxanthones with electron-withdrawing substituents have been shown to be more efficient photoinitiators at high amine concentrations. csic.es

The following table summarizes the effects of different substituents on the properties of thioxanthone derivatives:

| Modification | Effect on Photophysical/Photochemical Properties | Reference |

| Alkyl Substitution | Can increase molar extinction coefficient and influence fluorescence quantum yield. | mdpi.comiaea.org |

| Amino Group Substitution | Red-shifts absorption spectrum, increases fluorescence quantum yield, and enhances photoinitiating efficiency. | acs.orgrsc.orgacs.org |

| Carbazole Moiety | Enhances absorption properties and reactivity. | researchgate.net |

| Electron-Withdrawing Groups | Can increase photoinitiation efficiency in the presence of an amine co-initiator. | csic.es |

| π-System Extension | Can increase two-photon absorption cross-sections. | acs.org |

Rational Design Principles for Enhanced Performance

The rational design of thioxanthone-based photoinitiators aims to optimize their performance for specific applications by systematically modifying their molecular structure.

Strategies for Tuning Absorption Wavelengths (e.g., Visible Light Initiation)

A key goal in the design of new photoinitiators is to shift their absorption to longer wavelengths, particularly into the visible light spectrum. This allows for the use of safer, more energy-efficient light sources like LEDs. rsc.org Strategies to achieve this include:

Introduction of Electron-Donating Groups: As previously mentioned, attaching electron-donating groups like amines to the thioxanthone core is a highly effective method for inducing a bathochromic shift. acs.orgacs.org

Extension of the π-Conjugated System: Expanding the π-system of the chromophore, for instance by introducing styryl or ethynyl (B1212043) linkages, can also lead to a red shift in absorption. acs.org

Donor-Acceptor Architectures: Creating molecules with a donor-π-acceptor (D-π-A) structure can lead to strong intramolecular charge transfer (ICT) character, which often results in absorption at longer wavelengths. nih.govacs.org The thioxanthone core acts as the acceptor, while various electron-rich moieties can serve as the donor.

The table below illustrates the absorption maxima of different thioxanthone derivatives, showcasing the effect of structural modifications on their absorption properties.

| Compound | Substitution | Absorption Maximum (λmax) | Reference |

| 2,4-diethyl-thioxanthen-9-one | Diethyl substitution | 384 nm | mdpi.com |

| 2-(Didodecylamino)-9H-thioxanthen-9-one | Amino group | ~400 nm | acs.org |

| 2,7-Bis(didodecylamino)-9H-thioxanthen-9-one | Two amino groups | ~480 nm | acs.org |

| Thioxanthone-carbazole derivative | Carbazole moiety | 414 nm, 434 nm | researchgate.net |

Approaches for Optimizing Photoinitiator Efficiency and Reactivity

Optimizing the efficiency and reactivity of thioxanthone photoinitiators involves several strategies aimed at enhancing the generation of active radical species. These approaches include:

Enhancing Intersystem Crossing: The efficiency of a Type II photoinitiator is directly related to the quantum yield of intersystem crossing to the triplet state. Molecular design can influence this by manipulating the energy gap and spin-orbit coupling between the singlet and triplet excited states. Halogenated thioxanthone derivatives, for example, have been studied for their potential to increase the rate of intersystem crossing. researchgate.net

Improving Interaction with Co-initiators: The reactivity of the thioxanthone triplet state towards the co-initiator is critical. Electron-withdrawing substituents on the thioxanthone ring can increase the triplet state's reactivity towards amines. csic.es

One-Component Systems: To overcome issues with migration and compatibility of two-component systems, one-component photoinitiators have been developed where the thioxanthone chromophore and the co-initiator (e.g., an amine) are covalently linked within the same molecule. rsc.orgrsc.org This intramolecular design can significantly improve the efficiency of radical generation.

Molecular Engineering for Specific Photochemical Reactivity and Selectivity

Molecular engineering allows for the fine-tuning of thioxanthone derivatives to achieve specific photochemical reactivity and selectivity. This involves precise control over the molecular structure to influence the reaction pathways.

For instance, the design of chiral thioxanthone derivatives has enabled their use as organocatalysts in enantioselective photochemical reactions. rsc.org By incorporating a chiral scaffold, it is possible to create a stereochemically defined environment around the excited thioxanthone core, thus directing the stereochemical outcome of the reaction.

Furthermore, the principles of molecular engineering can be applied to control the type of photochemical reaction that occurs. Thioxanthone and its derivatives can participate in various photochemical processes, including energy transfer, hydrogen atom transfer, and single electron transfer. rsc.org By modifying the electronic properties and steric environment of the thioxanthone core, it is possible to favor one reaction pathway over another, leading to highly selective chemical transformations. nih.gov This level of control is essential for applications in complex organic synthesis and materials science. nih.govelsevierpure.com

Advanced Analytical Methodologies for Characterization Within Polymer Systems

Spectroscopic Techniques for In-situ Monitoring of Curing Processes

In-situ monitoring is essential for understanding the kinetics and efficiency of photopolymerization reactions, which are often complete within seconds. These techniques provide a continuous stream of data throughout the curing process without disrupting the sample.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for quantitatively tracking the progress of photopolymerization reactions. scispace.com It operates by continuously monitoring the decrease in the infrared absorption band corresponding to the reactive functional groups of the monomer as they are converted into a polymer network. scispace.com For instance, in the free-radical polymerization of acrylate (B77674) monomers, the disappearance of the acrylate double bond peak, typically found around 1635 cm⁻¹, is followed over the irradiation time. scispace.commdpi.com

Table 1: Example of Acrylate Conversion Data Obtained by Real-Time FTIR This table is representative of data generated using RT-FTIR to compare photoinitiating systems based on thioxanthone derivatives.

| Photoinitiator System (Acrylate Monomer: TMPTA) | Light Source | Final Conversion (%) |

| T1 + Iodonium (B1229267) Salt (1% w/w) | LED @405 nm | ~60% |

| T2 + Iodonium Salt (1% w/w) | LED @405 nm | ~60% |

| T3 + Iodonium Salt (1% w/w) | LED @405 nm | ~60% |

| DETX + Iodonium Salt (1% w/w) | LED @405 nm | ~55% |

Source: Data adapted from studies on 2,4-diethyl-thioxanthen-9-one derivatives. mdpi.com

Photo-Differential Scanning Calorimetry (Photo-DSC) is a thermal analysis technique that measures the heat released during a photopolymerization reaction. The sample is exposed to UV or visible light of a specific intensity and wavelength inside the DSC cell, and the resulting exothermic heat flow is recorded as a function of time. This exotherm is directly proportional to the rate of polymerization.

By integrating the heat flow over time, the total heat of reaction (ΔH) can be determined, which allows for the calculation of the monomer conversion. Photo-DSC is particularly valuable for investigating the cure kinetics of both free-radical and cationic photopolymerizations. mdpi.comresearchgate.net For example, research on the cationic photopolymerization of cycloaliphatic diepoxide (CADE) systems demonstrated the significant effect of 2,4-diethylthioxanthone (DETX) as a photosensitizer. researchgate.net The use of Photo-DSC allowed for the determination of key kinetic parameters, such as the rate constant (k), which were shown to increase significantly with the addition of DETX and at higher isothermal temperatures. researchgate.net

Table 2: Kinetic Parameters for CADE Photopolymerization with and without DETX Photosensitizer at 25°C This table illustrates the type of kinetic data derived from Photo-DSC experiments, highlighting the impact of a photosensitizer.

| Formulation | DETX (wt%) | Rate Constant, k (s⁻¹) |

| A | 0 | 0.021 |

| B | 0.1 | 0.054 |

| C | 0.5 | 0.061 |

| D | 1.0 | 0.068 |

Source: Data adapted from a study investigating the effect of 2,4-diethylthioxanthone (DETX) using an autocatalytic kinetics model. researchgate.net

Techniques for Assessing Properties of Photopolymerized Materials (Beyond Basic Identification)

Once the polymer is cured, its final physical and chemical properties determine its suitability for specific applications. A range of analytical techniques is employed to characterize the resulting polymer network.

The mechanical properties of a photopolymerized material are paramount. Rheology can be used to study the change in viscoelastic properties during the curing process, from a liquid resin to a solid polymer. After curing, techniques such as dynamic mechanical analysis (DMA), tensile testing, and hardness measurements are employed.

Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation. For cured coatings and 3D-printed objects, Shore or Rockwell hardness tests are common. Resin formulations containing photoinitiators like 2,4-diethyl-9H-thioxanthen-9-one are used in additive manufacturing to create parts with high strength, hardness, and stiffness. google.com The degree of cross-linking, influenced by the efficiency of the photoinitiator system and curing conditions, directly impacts these final mechanical characteristics.

The cross-link density of a polymer network is a critical parameter that influences its mechanical properties, thermal stability, and chemical resistance. Swelling experiments and gel fraction determination are common methods to assess this. tripod.com

The gel fraction represents the insoluble portion of the cross-linked polymer. tripod.com It is determined by immersing a cured polymer sample of known weight in a suitable solvent (e.g., ethyl acetate) for an extended period. nih.gov The solvent dissolves the unreacted monomers and any soluble, un-cross-linked polymer chains (the "sol fraction"). After drying the remaining insoluble network, the gel fraction is calculated as the ratio of the final dry weight to the initial weight. A high gel fraction (e.g., >90%) indicates an efficient polymerization and a well-formed network. nih.gov

Swelling behavior provides further insight into the cross-link density. tripod.com The cross-linked network will absorb the solvent and swell, but it will not dissolve. The extent of swelling is inversely related to the cross-link density; a more tightly cross-linked network will swell less. The swelling ratio is calculated from the weight or volume of the sample in its swollen state compared to its dry state. These values can be used in theoretical models, such as the Flory-Rehner theory, to estimate the average molecular weight between cross-links.

Conclusion and Future Research Directions

Summary of Key Research Insights on 1,3-Diethyl-9H-thioxanthen-9-one

Research into this compound, a member of the thioxanthone family, has primarily illuminated its significant role as a photoinitiator in polymer chemistry. Thioxanthone derivatives, including the 2,4-diethyl substituted analogue, are recognized as highly efficient Type II photoinitiators. rsc.orgmdpi.com They are particularly effective in initiating free-radical polymerization of acrylates and cationic polymerization of epoxy monomers, especially when used in conjunction with co-initiators like amines or iodonium (B1229267) salts. mdpi.com The substitution pattern on the thioxanthone core, such as the diethyl groups, has been shown to influence the photoinitiating efficiency. mdpi.com

These compounds are characterized by their strong absorption in the UV-Vis spectrum, typically between 350-450 nm, which allows for efficient use with visible light sources like LEDs. mdpi.com This property is crucial for applications in technologies such as 3D printing and the curing of coatings and inks. mdpi.comacs.org Mechanistically, upon light absorption, the thioxanthone derivative transitions to an excited triplet state. This excited state can then interact with a hydrogen donor (co-initiator) to generate free radicals, which in turn initiate the polymerization process. rsc.org Furthermore, some derivatives have been designed to act as one-component photoinitiators, where the co-initiator moiety is incorporated into the thioxanthone structure itself. mdpi.com

Beyond polymerization, the broader class of thioxanthenes has been explored for a range of applications due to their versatile photophysical properties and reactivity. These include roles as photosensitizers in various organic reactions and as scaffolds in medicinal chemistry for developing new therapeutic agents. nih.gov

Identification of Unresolved Questions and Emerging Research Avenues

Despite the progress, several questions regarding this compound and its derivatives remain. A primary area for future investigation is the precise structure-property relationship. While it is known that substitution affects performance, a systematic study to finely tune the absorption characteristics, triplet state energy, and reactivity through specific functionalization of the diethylthioxanthenone core is still needed. This could lead to the development of even more efficient and tailored photoinitiators.

The exploration of these compounds in novel polymerization techniques is an emerging avenue. For instance, their application in two-photon polymerization for high-resolution 3D nanolithography is a promising area that requires further development of thioxanthone-based photoinitiators with enhanced two-photon absorption cross-sections. acs.orgacs.org Another area of interest is their use as photobase generators for synthesizing materials like polyurethanes, which expands their utility beyond traditional radical and cationic polymerizations. acs.org

Furthermore, the full photochemical reaction mechanisms, especially in complex multi-component initiating systems, are not completely understood. Deeper mechanistic studies, potentially employing advanced spectroscopic and computational methods, could provide valuable insights into the intermediate species and reaction pathways, enabling more rational design of photoinitiating systems. mdpi.com The long-term stability and potential for yellowing of polymers initiated by these compounds also warrant more detailed investigation for applications requiring high optical clarity over time.

Potential for Novel Applications and Integration into Next-Generation Material Systems

The unique photochemical properties of this compound and its derivatives open doors to a variety of novel applications. Their efficiency under visible light makes them ideal candidates for the development of more user-friendly and safer 3D printing resins, moving away from harsh UV curing systems. mdpi.com This could accelerate the adoption of 3D printing in fields like biomedical engineering for creating scaffolds for tissue engineering.

Integration into "smart" materials is another exciting prospect. For example, thioxanthone-based systems could be incorporated into self-healing polymers, where the photoinitiator is activated by light to repair damage. Similarly, their use in data storage applications, where polymerization is used to encode information, is a futuristic but plausible direction.

In the realm of sustainable chemistry, the development of thioxanthone derivatives from renewable resources is a key future goal. Attaching the thioxanthone moiety to vegetable oils, for instance, could lead to bio-based photoinitiators with reduced migration and toxicity. researchgate.net This aligns with the growing demand for greener and more environmentally friendly materials.

Broader Impact of Thioxanthone-Based Photochemistry in Sustainable Technologies

The research on thioxanthone-based photochemistry, including compounds like this compound, has a significant broader impact on the development of sustainable technologies. Photopolymerization is an inherently energy-efficient process compared to traditional thermal curing methods. By developing highly efficient visible-light photoinitiators, the energy consumption of numerous industrial processes, from printing to manufacturing, can be substantially reduced. mdpi.com

Furthermore, the versatility of thioxanthone photochemistry contributes to the advancement of green chemistry. These compounds can act as metal-free photoredox catalysts, offering an alternative to traditional, often toxic, heavy metal catalysts used in organic synthesis. mdpi.comresearchgate.net This is particularly relevant in the synthesis of pharmaceuticals and fine chemicals.

The potential to use thioxanthone-based systems for the upcycling of polymer waste represents a significant step towards a circular economy. For example, thioxanthone-mediated aerobic oxidation has been shown to be a viable method for upcycling polystyrene, using air as a benign oxidant. researchgate.net This highlights the potential of this class of compounds to address major environmental challenges. As research continues to uncover new facets of thioxanthone photochemistry, its role in creating more sustainable and efficient technologies is expected to grow.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Diethyl-9H-thioxanthen-9-one and its derivatives?

- Methodology :

- Cyclization of Halogenated Precursors : Reacting 2,6-dichlorobenzonitrile with thiophenol derivatives in the presence of polyphosphoric acid (PPA) yields thioxanthenone scaffolds. For example, 1-chloro-7-methoxy-9H-thioxanthen-9-one was synthesized via cyclization of 2-chloro-6-(4-methoxyphenylthio)benzonitrile with a 60% yield .

- Fluorophenyl Methanone Route : (2-Fluorophenyl)(2-halophenyl)methanones derived from 1-bromo-2-fluorobenzenes can be cyclized to form thioxanthenones and their aza-analogues .

- Key Considerations : Optimize reaction conditions (temperature, acid catalyst) to minimize side products. PPA is preferred for its efficiency in intramolecular cyclization.

Q. How is the structure of this compound derivatives confirmed?

- Analytical Techniques :

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns. For example, hycanthone methanesulfonate’s structure was confirmed via crystallography, revealing a planar N(1) configuration .

- NMR and MS : Used to verify purity and functional groups. 1-Hydroxy-2,3,5-trimethoxyxanthone was validated using H-NMR and high-resolution mass spectrometry (HRMS) .

- Optically Detected Magnetic Resonance (ODMR) : Characterizes triplet-state dynamics, as applied to 9H-thioxanthen-9-one to study radiative decay mechanisms .

Advanced Research Questions

Q. How do steric and electronic properties of this compound derivatives influence their antitumor activity?

- Methodology :

- 3D-QSAR/CoMFA Analysis : Correlates steric, electrostatic, and hydrophobic (log P) fields with biological activity. A study on 32 thioxanthenone derivatives against pancreatic cancer (Panc03) showed:

| Parameter | Contribution (%) |

|---|---|

| Steric Effects | 42% |

| Electrostatic | 42% |

| Hydrophobic | 16% |

Substitutions at the 1- and 3-positions enhance steric interactions with target receptors, while electron-withdrawing groups improve electrostatic complementarity .

- Contradictions : Semiempirical methods (PM3, AM1) predicted trigonal-pyramidal N(1) geometry, conflicting with crystallographic planar configurations. Use hybrid DFT-MD simulations to resolve discrepancies .

Q. What are the photophysical properties of this compound, and how are they characterized?

- Key Findings :

- Triplet-State Dynamics : ODMR spectroscopy at 1.4 K revealed that the z sublevel dominates vibronic transitions due to spin-orbit coupling with and states. The sulfur atom enhances y-sublevel activity via interactions .

- Phosphorescence Lifetimes : Temperature-dependent studies show microsecond-scale lifetimes, critical for applications in optoelectronics and photodynamic therapy.

Q. How can computational methods like 3D-QSAR be applied to optimize thioxanthenone derivatives for biological activity?

- Workflow :

Alignment Strategies : Compare root-mean-square (RMS) fitting vs. steric/electrostatic alignment (SEAL). RMS alignment improved cross-validated values by 8–10% in CoMFA models .

Parameter Inclusion : Log P significantly enhances model accuracy (validated via leave-one-out analysis). Frontier molecular orbital (HOMO/LUMO) energies showed negligible impact, prioritizing steric/electronic tuning .

- Validation : Use molecular docking to validate CoMFA predictions against crystallographic receptor data.

Method-Specific Questions

Q. What protocols are recommended for developing ion-selective electrodes using thioxanthenone derivatives?

- Case Study : A carbon paste electrode (CPE) with 1-chloro-4-hydroxy-9H-thioxanthen-9-one showed Cu sensitivity:

| Parameter | Value |

|---|---|

| Linear Range | – M |

| Slope | 28.5 mV/decade |

| Detection Limit | M |

| pH Range | 2.8–5.8 |

| Response Time | 10 s |

Optimize ionophore:Nujol ratio (0.46% ionophore, 22.05% Nujol) for maximal signal stability .

Q. How are hydrogen-bonding interactions in thioxanthenone derivatives characterized in solid-state studies?

- X-ray Analysis : In 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, intramolecular N–H···S bonds (3.284 Å) and intermolecular N–H···O=C bonds (2.849 Å) stabilize the crystal lattice. Use Mercury software for hydrogen-bond topology mapping .

Contradictions and Recommendations

- Geometric Discrepancies : Crystallographic data often conflict with computational predictions (e.g., planar vs. pyramidal N(1)). Prioritize experimental validation via SC-XRD or neutron diffraction.

- Synthetic Yield Variability : Cyclization yields range from 60% (optimized) to lower values in scaled-up reactions. Explore microwave-assisted synthesis to enhance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products